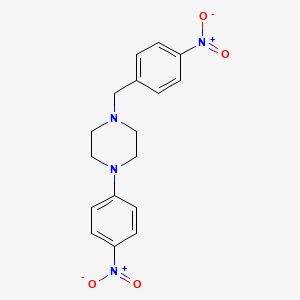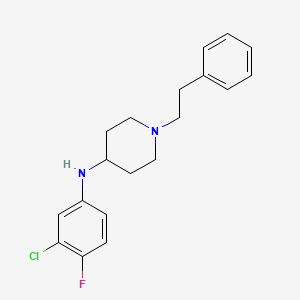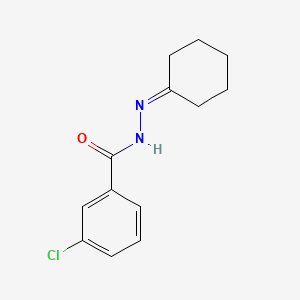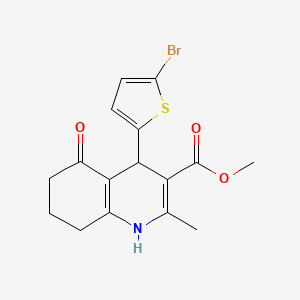![molecular formula C10H7F6NO2 B5162893 phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5162893.png)
phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of leflunomide, a medication used to treat rheumatoid arthritis. A77 1726 has been identified as a potent immunosuppressive agent and has been studied extensively for its potential in treating autoimmune diseases and cancer.
Mecanismo De Acción
The mechanism of action of phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting DHODH, phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 reduces the production of pyrimidines, which in turn inhibits the proliferation of T cells and B cells and the growth of cancer cells.
Biochemical and Physiological Effects:
phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response and contribute to the development of autoimmune diseases. phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 also reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress and contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it an ideal tool for studying the role of DHODH in various biological processes. phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 is also relatively stable and easy to handle, which makes it a convenient compound for lab experiments.
However, there are also limitations to using phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 in lab experiments. It has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results. In addition, phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726. One direction is to further explore its potential therapeutic applications in autoimmune diseases and cancer. This includes studying its effects in preclinical models and conducting clinical trials to evaluate its safety and efficacy in humans.
Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. This includes studying its effects on other enzymes and pathways involved in the immune response and cancer development.
Overall, phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 is a promising compound with potential therapeutic applications in autoimmune diseases and cancer. Further research is needed to fully understand its mechanism of action and potential benefits and limitations.
Métodos De Síntesis
The synthesis of phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 involves the reaction of leflunomide with phenyl isocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726. This synthesis method has been optimized and improved over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
Phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied for its potential therapeutic applications. It has been shown to have immunosuppressive effects by inhibiting the proliferation of T cells and B cells, which are involved in the immune response. This makes phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 a potential treatment for autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus.
In addition to its immunosuppressive effects, phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has also been studied for its potential in treating cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes phenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
phenyl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)17-8(18)19-6-4-2-1-3-5-6/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFFDCYDDDSXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5162821.png)
![3-[(2-bromobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5162834.png)
![6-(2,6-difluorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5162839.png)
![6-(4-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5162842.png)

![5-bromo-N-(2-oxo-2-{[3-(2-quinoxalinyl)phenyl]amino}ethyl)-2-furamide](/img/structure/B5162850.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5162856.png)
![5-{[benzyl(methyl)amino]methyl}-N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5162872.png)

![7-(3,4-difluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5162913.png)



